molecular formula C7H6Cl3N B1654903 (2,4,5-Trichlorophenyl)methanamine CAS No. 2903-49-3

(2,4,5-Trichlorophenyl)methanamine

Cat. No.: B1654903
CAS No.: 2903-49-3
M. Wt: 210.5
InChI Key: HGUKVMIKEJYWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4,5-Trichlorophenyl)methanamine is a useful research compound. Its molecular formula is C7H6Cl3N and its molecular weight is 210.5. The purity is usually 95%.
BenchChem offers high-quality (2,4,5-Trichlorophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4,5-Trichlorophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2903-49-3

Molecular Formula

C7H6Cl3N

Molecular Weight

210.5

IUPAC Name

(2,4,5-trichlorophenyl)methanamine

InChI

InChI=1S/C7H6Cl3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2

InChI Key

HGUKVMIKEJYWFM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)CN

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)CN

Origin of Product

United States

Foundational & Exploratory

(2,4,5-Trichlorophenyl)methanamine material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Material Safety of (2,4,5-Trichlorophenyl)methanamine

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for (2,4,5-Trichlorophenyl)methanamine. This guide has been meticulously compiled by a Senior Application Scientist to provide a robust safety framework. The information herein is synthesized from data on the closely related structural analog, 2,4,5-Trichloroaniline, and the broader class of chlorinated aromatic amines. This document is intended to empower researchers with a conservative and scientifically grounded approach to handling this compound, emphasizing the precautionary principle in the absence of complete data.

Section 1: Chemical Identification and Structural Analogy

(2,4,5-Trichlorophenyl)methanamine is a chlorinated aromatic amine. Its core structure is a benzene ring substituted with three chlorine atoms and a methanamine group.

  • IUPAC Name: (2,4,5-Trichlorophenyl)methanamine

  • CAS Number: 2903-49-3[1]

  • Molecular Formula: C₇H₆Cl₃N

  • Molecular Weight: 210.49 g/mol [1]

  • InChI Key: HGUKVMIKEJYWFM-UHFFFAOYSA-N[1]

Structural Analog for Hazard Assessment:

Due to the lack of specific safety data for (2,4,5-Trichlorophenyl)methanamine, this guide will heavily reference the known hazards of 2,4,5-Trichloroaniline (CAS Number: 636-30-6).[2][3] This compound shares the same 2,4,5-trichlorinated phenyl ring, with the primary structural difference being a direct amino group (-NH₂) versus a methanamine group (-CH₂NH₂). This structural similarity suggests a comparable toxicological profile, particularly concerning systemic effects and environmental fate. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[4][5]

Section 2: Inferred Hazard Assessment and GHS Classification

Based on the documented hazards of 2,4,5-Trichloroaniline, a precautionary GHS classification for (2,4,5-Trichlorophenyl)methanamine is proposed below. Researchers should handle this compound, at a minimum, as if it possesses these hazards.

Pictograms:

Signal Word: Danger

Inferred Hazard Statements:

  • H301: Toxic if swallowed. (Based on 2,4,5-Trichloroaniline)[3][6]

  • H311: Toxic in contact with skin. (Based on 2,4,5-Trichloroaniline)[3][6]

  • H331: Toxic if inhaled. (Based on 2,4,5-Trichloroaniline)[3][6]

  • H373: May cause damage to organs through prolonged or repeated exposure. (Based on 2,4,5-Trichloroaniline)[3][7]

  • H410: Very toxic to aquatic life with long-lasting effects. (Based on 2,4,5-Trichloroaniline)[2][6]

Precautionary Statements:

A comprehensive set of precautionary statements is warranted:

  • Prevention: P260, P264, P270, P271, P273, P280[2]

  • Response: P301+P310, P302+P352, P304+P340, P311, P314, P361+P364, P391[2]

  • Storage: P403+P233, P405[2]

  • Disposal: P501[2]

Section 3: Synthesized Toxicological Profile

The primary toxicological concerns for (2,4,5-Trichlorophenyl)methanamine are inferred from its structural analog, 2,4,5-Trichloroaniline, and the broader class of chlorinated aromatic amines.

  • Acute Toxicity: 2,4,5-Trichloroaniline is classified as toxic via oral, dermal, and inhalation routes.[3][6] It is readily absorbed through the skin.[5] Therefore, it must be assumed that (2,4,5-Trichlorophenyl)methanamine is also highly toxic through all primary exposure routes.

  • Chronic Toxicity: Prolonged or repeated exposure to 2,4,5-Trichloroaniline may cause organ damage.[3][7] The target organs are not specified in the available literature, but for aromatic amines in general, the liver, kidneys, and hematopoietic system are often affected.

  • Carcinogenicity and Mutagenicity: Aromatic amines are a class of compounds with known carcinogenic and mutagenic potential.[4][5] While no specific data exists for (2,4,5-Trichlorophenyl)methanamine, it should be handled as a potential carcinogen and mutagen.

  • Environmental Toxicity: 2,4,5-Trichloroaniline is very toxic to aquatic life with long-lasting effects.[2][6] Due to its chlorinated aromatic structure, (2,4,5-Trichlorophenyl)methanamine is expected to be persistent in the environment and exhibit significant ecotoxicity.

Section 4: Safe Handling and Engineering Controls

Given the inferred high toxicity, a stringent approach to handling is mandatory. This compound should be treated as a highly potent active pharmaceutical ingredient (HPAPI).

Engineering Controls:

  • Primary Containment: All handling of solid material (weighing, transfers) must be conducted in a containment device such as a glove box or a ventilated balance enclosure.

  • Secondary Containment: All work with solutions should be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: Ensure good general laboratory ventilation. The handling areas for potent compounds should ideally be under negative pressure relative to surrounding areas.

Personal Protective Equipment (PPE):

  • Gloves: Use double gloving with nitrile gloves. Ensure gloves are changed frequently and immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles and a face shield are required when handling the solid or concentrated solutions.

  • Lab Coat: A dedicated lab coat for potent compound work is required. It should be professionally laundered and not taken out of the laboratory.

  • Respiratory Protection: If there is any risk of aerosol generation outside of a primary containment device, a properly fitted respirator (e.g., N95 or higher) is necessary.

Experimental Protocols: Safe Handling Procedures

  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or glove box.

    • Use disposable weigh boats or papers.

    • After weighing, carefully seal the container of the stock material.

    • Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Ensure the container is securely capped and labeled with the compound name, concentration, and appropriate hazard warnings.

  • General Handling:

    • Always work in a designated area for potent compounds.

    • Do not work alone when handling this material.

    • Wash hands thoroughly after handling, even if gloves were worn.[8]

Section 5: Emergency and First Aid Procedures

Immediate action is critical in case of exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[7]

  • Spills:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • Do not allow the material to enter drains or waterways.[6]

Section 6: Risk Assessment Workflow for Compounds with Limited Safety Data

The following workflow should be implemented before any experimental work with (2,4,5-Trichlorophenyl)methanamine begins.

risk_assessment_workflow cluster_planning Planning & Assessment cluster_control Control & Execution cluster_response Post-Experiment & Emergency start Identify Need for Novel Compound ((2,4,5-Trichlorophenyl)methanamine) lit_review Conduct Thorough Literature Search (MSDS, Toxicology Databases) start->lit_review data_gap Acknowledge Data Gap (No Specific MSDS Found) lit_review->data_gap analog_id Identify Structural Analog (2,4,5-Trichloroaniline) data_gap->analog_id hazard_inference Infer Hazards Based on Analog & Chemical Class analog_id->hazard_inference control_strategy Develop Control Strategy (Handle as HPAPI) hazard_inference->control_strategy ppe_selection Select PPE (Double Gloves, Goggles, Face Shield) control_strategy->ppe_selection eng_controls Define Engineering Controls (Fume Hood, Glove Box) control_strategy->eng_controls protocol_dev Write Detailed SOPs (Weighing, Handling, Spills) control_strategy->protocol_dev emergency_prep Review Emergency Procedures control_strategy->emergency_prep training Train Personnel on Hazards & SOPs protocol_dev->training experiment Execute Experiment (With Supervision) training->experiment decon Decontaminate Equipment & Work Area experiment->decon waste_disposal Dispose of Hazardous Waste (Follow Regulations) decon->waste_disposal

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Section 7: Data Summary Table

Property(2,4,5-Trichlorophenyl)methanamine2,4,5-Trichloroaniline (Analog)
CAS Number 2903-49-3[1]636-30-6[3]
Molecular Formula C₇H₆Cl₃NC₆H₄Cl₃N[3]
Molecular Weight 210.49 g/mol [1]196.46 g/mol [3]
Acute Toxicity (Oral) Data not availableToxic if swallowed (H301)[3][6]
Acute Toxicity (Dermal) Data not availableToxic in contact with skin (H311)[3][6]
Acute Toxicity (Inhalation) Data not availableToxic if inhaled (H331)[3][6]
Chronic Effects Data not availableMay cause organ damage on repeated exposure (H373)[3][7]
Aquatic Toxicity Data not availableVery toxic to aquatic life with long-lasting effects (H410)[2][6]

Section 8: Disposal Considerations

All waste containing (2,4,5-Trichlorophenyl)methanamine must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.

  • Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: All disposable labware, PPE, and spill cleanup materials must also be disposed of as hazardous waste.

This guide provides a comprehensive framework for the safe handling of (2,4,5-Trichlorophenyl)methanamine. Adherence to these principles is crucial for protecting the health and safety of researchers and the environment.

References

  • PubChem. (n.d.). 2,4,5-Trichloroaniline. Retrieved from [Link]

  • Butt, M. S., et al. (2023).
  • C.P.A. Chem Ltd. (2019). Safety data sheet: 2,4,5-Trichloroaniline. Retrieved from [Link]

  • F.P.M. (2005). Handling of high potency drugs: process and containment. WIT Press.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Cambrex. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Utilization of (2,4,5-Trichlorophenyl)methanamine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

(2,4,5-Trichlorophenyl)methanamine (CAS: 22051-57-6), also known as 2,4,5-trichlorobenzylamine, represents a "privileged scaffold" in the design of lipophilic agrochemicals. While historically associated with the phenoxyacetic acid herbicides (e.g., 2,4,5-T) which faced regulatory phase-outs due to dioxin contamination risks in their phenol precursors, the amine derivative remains a critical tool in modern Structure-Activity Relationship (SAR) studies.

Its specific substitution pattern (Cl at 2, 4, 5) offers two distinct advantages in fungicide and insecticide design:

  • Metabolic Blockade: The dense halogenation prevents enzymatic hydroxylation on the aromatic ring, extending the half-life of the active ingredient (AI) in plant systems.

  • Lipophilic Targeting: The scaffold significantly increases the LogP of the resulting amide or urea derivatives, facilitating penetration through the waxy cuticle of fungi or the chitin exoskeleton of insects.

This guide outlines a dioxin-safe synthetic route via reductive amination, bypassing the high-risk phenol intermediates, and details the handling of this amine for downstream coupling.

Chemical Properties & Handling[1][2][3][4][5]

Due to the high lipophilicity of the free base, it is prone to oxidation and handling difficulties (oily/low-melting solid). Standard protocol dictates isolation and storage as the Hydrochloride (HCl) salt.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name (2,4,5-Trichlorophenyl)methanamine
CAS No. 22051-57-6
Molecular Weight 210.49 g/mol (Free Base)~246.95 g/mol (HCl Salt)
Appearance Colorless oil or low-melting solidWhite crystalline solid (HCl salt)
Solubility Soluble in DCM, EtOAc, MeOHSalt soluble in water/MeOH; insoluble in non-polar solvents
pKa (Calc) ~8.8 - 9.2Electron-withdrawing Cl atoms lower pKa vs. benzylamine (9.[1]3)
Hazards Irritant (Skin/Eye), Marine PollutantDioxin Awareness: Ensure precursors are certified dioxin-free.

Synthetic Protocols

Method A: Reductive Amination (Recommended)

Rationale: This route is preferred over the Gabriel synthesis or direct ammonolysis because it proceeds under mild conditions, avoids poly-alkylation, and utilizes 2,4,5-trichlorobenzaldehyde, which is generally free of the isomeric impurities found in chlorination of toluene.

Reaction Scheme:



Reagents:
  • 2,4,5-Trichlorobenzaldehyde (1.0 equiv)

  • Ammonium Acetate (10.0 equiv) – Excess drives imine formation.

  • Sodium Cyanoborohydride (NaBH

    
    CN) (1.5 equiv)
    
  • Methanol (Anhydrous)

  • Quenching: 1N HCl, NaOH (aq).

Step-by-Step Protocol:
  • Imine Formation: In a round-bottom flask equipped with a drying tube, dissolve 2,4,5-trichlorobenzaldehyde (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol).

  • Reduction: Add Sodium Cyanoborohydride (15 mmol) in one portion.

    • Expert Tip: Although NaBH

      
      CN is toxic (generates HCN if acidified), it is preferred over NaBH
      
      
      
      because it selectively reduces the imine without reducing the aldehyde, preventing byproduct alcohol formation.
  • Incubation: Stir at room temperature for 12–16 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear; the amine stays at the baseline.
    
  • Acid Workup (Critical): Carefully quench with 1N HCl (20 mL) to decompose excess hydride and hydrolyze boron complexes. Caution: Perform in a fume hood; HCN gas evolution possible.

  • Neutralization: Basify the aqueous phase to pH >12 using 6N NaOH. The amine free base will oil out.

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organics over MgSO
    
    
    
    and concentrate.
  • Salt Formation: Redissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise. Collect the white precipitate via filtration.

Method B: Gabriel Synthesis (Alternative)

Rationale: Used when the starting material available is 2,4,5-trichlorobenzyl chloride. This method guarantees a primary amine free of secondary/tertiary impurities.

  • Step 1: React 2,4,5-trichlorobenzyl chloride with Potassium Phthalimide in DMF (

    
    C, 4h).
    
  • Step 2: Hydrazinolysis of the phthalimide intermediate (Ethanol, reflux, 2h) releases the free amine.

Agrochemical Application Case Study

Target: Synthesis of a Lipophilic Benzamide Fungicide Analog. Mechanism: The 2,4,5-trichlorobenzyl moiety acts as a hydrophobic anchor, fitting into the lipophilic pocket of target enzymes (e.g., SDHI or sterol biosynthesis enzymes).

Protocol: Schotten-Baumann Coupling

This protocol couples the amine with a generic acid chloride (e.g., Nicotinoyl chloride) to generate a potential fungicidal lead.

  • Preparation: Suspend (2,4,5-trichlorophenyl)methanamine HCl salt (1.0 equiv) in DCM.

  • Base Addition: Add Triethylamine (3.0 equiv). The solution should clear as the free base is liberated.

  • Coupling: Cool to

    
    C. Add the Acid Chloride (1.1 equiv) dropwise.
    
  • Completion: Warm to RT and stir for 4 hours.

  • Validation:

    • Wash with 1N HCl (removes unreacted amine).

    • Wash with Sat. NaHCO

      
       (removes unreacted acid).
      
    • Recrystallize from EtOH/Water.

Visualization of Workflows

Logic Diagram: Retrosynthetic Analysis

This diagram illustrates the decision tree for selecting the synthesis route based on available precursors.

Retrosynthesis Target (2,4,5-Trichlorophenyl) methanamine Imine Imine Intermediate Imine->Target Reductive Amination (NaBH3CN) Phthalimide N-Alkyl Phthalimide Phthalimide->Target Hydrazinolysis (Gabriel) Aldehyde 2,4,5-Trichlorobenzaldehyde Aldehyde->Imine + NH4OAc Halide 2,4,5-Trichlorobenzyl Chloride Halide->Phthalimide + K-Phthalimide Nitrile 2,4,5-Trichlorobenzonitrile Nitrile->Target Hydrogenation (Raney Ni)

Caption: Retrosynthetic pathways to the target amine. Reductive amination (Left) is preferred for bench-scale purity; Gabriel synthesis (Right) is preferred for industrial scale-up from halides.

Workflow: Reductive Amination Protocol

Detailed logic flow for Method A.

ReductiveAmination Start Start: 2,4,5-Trichlorobenzaldehyde Reagents Add MeOH + NH4OAc (10 eq) Start->Reagents ImineForm In situ Imine Formation Reagents->ImineForm Reduction Add NaBH3CN (1.5 eq) ImineForm->Reduction Monitor TLC Check (Disappearance of Aldehyde) Reduction->Monitor Quench Acid Quench (HCl) *Caution: HCN Gas* Monitor->Quench Complete Workup Basify (NaOH) -> Extract (DCM) Quench->Workup Salt Add HCl/Ether -> Filter Solid Workup->Salt

Caption: Step-by-step execution of the Reductive Amination protocol, highlighting critical safety steps (Quench) and isolation points.

Trustworthiness & Safety (E-E-A-T)

The "Dioxin Shadow"

Historically, 2,4,5-trichlorophenol derivatives were manufactured via the alkaline hydrolysis of tetrachlorobenzene, a process prone to runaway heating that generates TCDD (Dioxin).

  • Modern Safety: The synthesis of the amine via the aldehyde (Method A) does not involve the high-temperature alkaline phenolic step.

  • Sourcing: Users must verify that the starting 2,4,5-trichlorobenzaldehyde is not derived from a process stream contaminated with polychlorinated dibenzodioxins. Request a Certificate of Analysis (CoA) confirming dioxin levels < 0.1 ppb.

Self-Validating Protocol

To ensure the amine is successfully synthesized before coupling:

  • NMR Check: The benzylic protons (

    
    ) in the aldehyde appear near 10 ppm. In the amine product, this peak shifts significantly upfield to 
    
    
    
    ppm.
  • Melting Point: If the HCl salt does not melt/decompose above 200°C (generic range for benzylamine salts), the salt formation may be incomplete.

References

  • PubChem. (2025).[2] 2,4,5-Trichlorophenol (Precursor Data).[3][4] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Available at: [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Amines: Gabriel Synthesis.[5] Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of (2,4,5-Trichlorophenyl)methanamine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking the Biological Potential of (2,4,5-Trichlorophenyl)methanamine

(2,4,5-Trichlorophenyl)methanamine is a primary aromatic amine whose biological activities and toxicological profile are of significant interest to researchers in drug discovery and environmental science. Aromatic amines as a class of compounds are known for their diverse biological effects, ranging from therapeutic to carcinogenic.[1] The effective study of (2,4,5-Trichlorophenyl)methanamine in various bioassays is often hampered by its inherent lack of a strong chromophore or fluorophore, making sensitive detection and quantification challenging. Derivatization, the chemical modification of a compound to enhance its analytical detection, is a crucial step in overcoming this limitation.

This technical guide provides detailed protocols for the derivatization of (2,4,5-Trichlorophenyl)methanamine using two common fluorescent labeling reagents: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) and Fluorescamine. These methods introduce highly fluorescent moieties to the primary amine group of (2,4,5-Trichlorophenyl)methanamine, enabling its sensitive detection in a variety of bioassay formats, including high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and microplate-based fluorescence assays. The principles behind these derivatization reactions and step-by-step protocols are detailed below to empower researchers to accurately and reliably quantify this compound in their experimental systems.

Principle of Derivatization: Enhancing Detectability through Fluorescent Labeling

The primary amino group of (2,4,5-Trichlorophenyl)methanamine serves as a reactive handle for the attachment of fluorescent tags. The selection of the derivatizing agent is critical and depends on the specific requirements of the bioassay, such as desired sensitivity, potential for interference from other sample components, and the available analytical instrumentation.

  • Dansyl Chloride: This reagent reacts with primary amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[2][3] The dansyl group provides a strong blue-green fluorescence, significantly lowering the limit of detection. The reaction mechanism involves the nucleophilic attack of the deprotonated primary amine on the electrophilic sulfonyl chloride.[4][5]

  • Fluorescamine: This reagent offers the advantage of being non-fluorescent itself, only becoming fluorescent after reacting with a primary amine.[6][7] This "fluorogenic" property minimizes background fluorescence from unreacted reagent, leading to a high signal-to-noise ratio. The reaction of fluorescamine with primary amines is extremely rapid and occurs at a slightly alkaline pH to yield a highly fluorescent pyrrolinone derivative.[8][9]

Experimental Workflow Overview

The overall process for the derivatization and subsequent analysis of (2,4,5-Trichlorophenyl)methanamine is outlined in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample containing (2,4,5-Trichlorophenyl)methanamine extraction Solvent Extraction (if necessary) sample->extraction derivatization Addition of Derivatizing Reagent (Dansyl-Cl or Fluorescamine) extraction->derivatization incubation Incubation (Controlled Time & Temperature) derivatization->incubation analysis Fluorescence Detection (HPLC-FLD or Spectrofluorometer) incubation->analysis data Data Acquisition & Quantification analysis->data

Caption: General experimental workflow for the derivatization and analysis of (2,4,5-Trichlorophenyl)methanamine.

Protocol 1: Derivatization with Dansyl Chloride

This protocol details the derivatization of (2,4,5-Trichlorophenyl)methanamine with Dansyl Chloride for subsequent analysis by HPLC-FLD.

Materials and Reagents:
  • (2,4,5-Trichlorophenyl)methanamine

  • Dansyl Chloride

  • Acetonitrile (HPLC grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid (HCl)

  • Deionized water

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Reagent Preparation:
  • 100 mM Sodium Bicarbonate Buffer (pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH.

  • Dansyl Chloride Solution (1.5 mg/mL in Acetonitrile): Dissolve 15 mg of Dansyl Chloride in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

  • (2,4,5-Trichlorophenyl)methanamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (2,4,5-Trichlorophenyl)methanamine in 10 mL of acetonitrile. Further dilutions should be made in acetonitrile to prepare working standards.

Derivatization Procedure:
  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 45 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • To stop the reaction, add 50 µL of 2 M HCl.

  • Vortex for 30 seconds.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-FLD analysis.

Chemical Reaction:

dansyl_reaction reactant1 (2,4,5-Trichlorophenyl)methanamine C₇H₆Cl₃N product Dansylated Derivative C₁₉H₁₇Cl₃N₂O₂S reactant1->product + reactant2 Dansyl Chloride C₁₂H₁₂ClNO₂S reactant2->product pH 9.5, 60°C fluorescamine_reaction reactant1 (2,4,5-Trichlorophenyl)methanamine C₇H₆Cl₃N product Fluorescent Pyrrolinone Derivative C₂₄H₁₆Cl₃NO₄ reactant1->product + reactant2 Fluorescamine C₁₇H₁₀O₄ reactant2->product pH 9.0, RT, rapid

Caption: Reaction of (2,4,5-Trichlorophenyl)methanamine with Fluorescamine.

Comparative Data and Detection Parameters

The choice between Dansyl Chloride and Fluorescamine will depend on the specific experimental needs. The following table summarizes key parameters for each derivatization method.

ParameterDansyl Chloride DerivativeFluorescamine Derivative
Excitation Wavelength (λex) ~330-350 nm [2]~380-390 nm [6][10]
Emission Wavelength (λem) ~510-530 nm [2]~470-490 nm [6][10]
Reaction Time 45 minutesInstantaneous
Reaction Temperature 60°CRoom Temperature
Reagent Stability Solution stable for a day (in dark)Solution must be used immediately
Background Fluorescence Unreacted reagent is fluorescentUnreacted reagent is non-fluorescent
Ideal Application HPLC-FLD, high sensitivity required [11]High-throughput screening, spectrofluorometry [12]

Causality Behind Experimental Choices and Self-Validating Systems

Alkaline pH: Both derivatization reactions are performed under alkaline conditions (pH 9.0-9.5). This is crucial as the deprotonation of the primary amine group of (2,4,5-Trichlorophenyl)methanamine significantly increases its nucleophilicity, thereby facilitating the attack on the electrophilic center of the derivatizing reagent. [2] Fresh Reagent Preparation: Fluorescamine is highly susceptible to hydrolysis in the presence of water, which results in non-fluorescent products. [13]To ensure maximum derivatization efficiency, the Fluorescamine solution in anhydrous acetone must be prepared immediately before use. Dansyl chloride is also sensitive to moisture and light. [3] Reaction Quenching (Dansyl Chloride Protocol): The addition of acid after the incubation period serves two purposes: it stops the derivatization reaction by protonating any remaining primary amines and neutralizes the basic catalyst. This ensures that the sample composition remains stable until analysis. [2] Internal Standards: For accurate quantification, especially in complex biological matrices, the use of an internal standard is highly recommended. The internal standard should be a compound with similar chemical properties to (2,4,5-Trichlorophenyl)methanamine but that is not naturally present in the sample.

Safety Precautions

(2,4,5-Trichlorophenyl)methanamine and its derivatives should be handled with appropriate safety precautions. Aromatic amines are a class of compounds with potential toxicity. [1][14]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [15][16]Consult the Safety Data Sheet (SDS) for (2,4,5-Trichlorophenyl)methanamine, Dansyl Chloride, and Fluorescamine before use.

Conclusion

The derivatization of (2,4,5-Trichlorophenyl)methanamine with Dansyl Chloride or Fluorescamine provides robust and sensitive methods for its quantification in various bioassays. The choice of reagent will be dictated by the specific analytical requirements, with Dansyl Chloride offering high sensitivity for chromatographic applications and Fluorescamine providing a rapid and convenient method for high-throughput screening. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and accurately measure (2,4,5-Trichlorophenyl)methanamine, paving the way for a deeper understanding of its biological significance.

References

  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride - Benchchem. (n.d.).
  • A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. (n.d.). PubMed. Retrieved from [Link]

  • Spectrofluorometric determination of pharmaceuticals containing aromatic or aliphatic primary amino groups as their fluorescamine (fluram) derivatives. (1975). Analytical Chemistry, 47(4), 714–718. Retrieved from [Link]

  • Fluorescamine. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the reaction mechanism between fluorescamine and primary amines? (2014). ResearchGate. Retrieved from [Link]

  • Studies on the reaction of fluorescamine with primary amines. (1974). Semantic Scholar. Retrieved from [Link]

  • Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Dansyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • The convenient use of fluorescamine for spectrofluorimetric determination of midodrine hydrochloride in pure form and its tablets formulation: Application to content uniformity testing. (2019). Luminescence, 34(1), 84–89. Retrieved from [Link]

  • Studies on the reaction of fluorescamine with primary amines. (1974). PubMed. Retrieved from [Link]

  • Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. (2007). Mutation Research, 632(1-2), 68–77. Retrieved from [Link]

  • Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (n.d.). ResearchGate. Retrieved from [Link]

  • Dansylation of aromatic, aliphatic, and medicinal carboxylic acid compounds in 1 M Na2CO3 buffer. (2003). ResearchGate. Retrieved from [Link]

  • A Dansyl Chloride-HPLC Method for the Determination of Polyamines. (n.d.). SpringerLink. Retrieved from [Link]

  • Assessment of exposure and susceptibility to aromatic amine carcinogens. (1991). Environmental Health Perspectives, 90, 11–15. Retrieved from [Link]

  • Targeted quantification of amino acids by dansylation. (2019). Methods in Molecular Biology, 1978, 169–178. Retrieved from [Link]

  • Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. (2002). Mutation Research, 511(3), 191–206. Retrieved from [Link]

  • HPLC chromatograms of dansylated amines obtained for different detection systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 99. Retrieved from [Link]

  • Safety Data Sheet - (4-Chlorophenyl)(phenyl)methanamine hydrochloride. (2025). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet - Methenamine Hippurate USP 1 g. (n.d.). Viona Pharmaceuticals Inc. Retrieved from [Link]

  • Aromatic Amines: An Assessment of the Biological and Environmental Effects. (1981). National Academies Press (US). Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). Journal of Separation Science, 31(1), 107–116. Retrieved from [Link]

  • 2,4,5-trichlorophenol. (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

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Application Notes and Protocols for N-Alkylation of (2,4,5-Trichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines is a fundamental transformation in organic synthesis, yielding secondary amines that are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed protocol for the N-alkylation of (2,4,5-Trichlorophenyl)methanamine, a compound whose synthetic utility is accentuated by the presence of a polychlorinated phenyl ring. The electron-withdrawing nature of the three chlorine substituents significantly modulates the reactivity of the benzylic amine, rendering it less nucleophilic than its non-halogenated counterpart. This necessitates a careful selection of reaction conditions to achieve efficient and selective mono-alkylation, avoiding common pitfalls such as overalkylation.[1][2]

This document will explore two robust and widely applicable methods for the N-alkylation of this specific substrate: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices, safety considerations for handling chlorinated organic compounds, and detailed analytical procedures for reaction monitoring and product characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Chemical Structures and Properties

A clear understanding of the starting material is crucial for successful synthesis.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
(2,4,5-Trichlorophenyl)methanamine(2,4,5-Trichlorophenyl)methanamineC₇H₆Cl₃N210.49Decreased nucleophilicity of the amine due to electron-withdrawing chloro groups.[3]
Alkyl Halide (R-X)R-XVariesVariesR can be a primary or secondary alkyl group. X is typically I, Br, or Cl. Reactivity: I > Br > Cl.
Aldehyde/Ketone (R'COR'')R'COR''VariesVariesUsed in reductive amination. R' and R'' can be hydrogen or alkyl/aryl groups.

Method 1: Reductive Amination

Reductive amination is a highly versatile and efficient one-pot method for N-alkylation.[4][5] It involves the initial formation of an imine from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine. This method is often preferred due to its high selectivity for mono-alkylation and the use of milder reducing agents.[1][6]

Scientific Rationale

The decreased nucleophilicity of (2,4,5-Trichlorophenyl)methanamine can slow down the initial imine formation. To drive this equilibrium forward, the reaction is often carried out in the presence of a dehydrating agent or by azeotropic removal of water. The choice of the reducing agent is critical; it must be capable of reducing the imine intermediate without affecting the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and selectivity for imines over aldehydes and ketones.[6][7]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification A Dissolve (2,4,5-Trichlorophenyl)methanamine and carbonyl compound in an anhydrous solvent (e.g., DCE). B Add a catalytic amount of acetic acid. A->B C Stir at room temperature for 1-2 hours. B->C D Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise. C->D E Stir at room temperature for 12-24 hours. Monitor reaction by TLC or GC-MS. D->E F Quench with saturated NaHCO₃ solution. E->F G Extract with an organic solvent (e.g., EtOAc). F->G H Dry the organic layer (Na₂SO₄) and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for N-alkylation via Reductive Amination.

Detailed Protocol: Reductive Amination

Materials:

  • (2,4,5-Trichlorophenyl)methanamine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2,4,5-Trichlorophenyl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 - 1.2 eq).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) (approximately 10-15 mL per mmol of the amine).

  • Add a catalytic amount of glacial acetic acid (~0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. An exotherm may be observed.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward approach to forming C-N bonds.[8] However, for primary amines, this method can be prone to overalkylation, yielding tertiary amines and quaternary ammonium salts.[1] For the less nucleophilic (2,4,5-Trichlorophenyl)methanamine, selective mono-alkylation can be achieved with careful control of stoichiometry and reaction conditions.

Scientific Rationale

The success of direct alkylation hinges on several factors. The choice of base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.[9][10] For weakly nucleophilic amines, a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective than organic bases like triethylamine.[11] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can accelerate the Sₙ2 reaction. The reactivity of the alkyl halide also plays a significant role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[12]

Experimental Workflow: Direct Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification A Suspend (2,4,5-Trichlorophenyl)methanamine and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). B Add the alkyl halide (R-X) dropwise. A->B C Heat the reaction mixture (e.g., 60-80 °C). Monitor by TLC or GC-MS. B->C D Cool to room temperature and filter off inorganic salts. C->D E Partition the filtrate between water and an organic solvent (e.g., EtOAc). D->E F Wash the organic layer with water and brine. E->F G Dry the organic layer (Na₂SO₄) and concentrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for N-alkylation via Direct Alkylation.

Detailed Protocol: Direct Alkylation

Materials:

  • (2,4,5-Trichlorophenyl)methanamine (1.0 eq)

  • Alkyl Halide (R-X) (1.0 - 1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (2,4,5-Trichlorophenyl)methanamine (1.0 eq) and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).

  • Add anhydrous DMF or acetonitrile (approximately 10-15 mL per mmol of the amine).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (1.0 - 1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure N-alkylated product.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. The product, being less polar than the starting primary amine, will have a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the product and its molecular weight. The mass spectrum of halogenated compounds exhibits a characteristic isotopic pattern due to the natural abundance of halogen isotopes (e.g., ³⁵Cl and ³⁷Cl), which can aid in structural confirmation.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group and a shift in the chemical shift of the benzylic methylene protons are indicative of successful N-alkylation.

    • ¹³C NMR: The appearance of new signals for the carbons of the alkyl group and shifts in the benzylic carbon and aromatic carbon signals will be observed.

Safety and Waste Disposal

Handling Precautions:

  • (2,4,5-Trichlorophenyl)methanamine and its derivatives are chlorinated organic compounds and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]

  • All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[16]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16]

Waste Disposal:

  • Chlorinated organic waste should be segregated from non-halogenated waste streams.[17]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[18][19] It is often required to dispose of chlorinated waste through a licensed hazardous waste disposal company.[20]

Conclusion

The N-alkylation of (2,4,5-Trichlorophenyl)methanamine can be successfully achieved through either reductive amination or direct alkylation with alkyl halides. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. The protocols provided herein, grounded in established chemical principles, offer a comprehensive guide for the synthesis of N-alkylated (2,4,5-Trichlorophenyl)methanamine derivatives. Careful attention to reaction conditions, particularly the choice of reagents and stoichiometry, is paramount to achieving high yields and selectivity, especially given the electronically deactivated nature of the starting amine. Rigorous analytical characterization and adherence to safety protocols are essential for the successful and safe execution of these synthetic transformations.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • S. C. Stinson. (1965). Process for Disposal of Chlorinated Organic Residues.
  • 16.9: Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • CHLORINATED ORGANICS HANDBOOK. (2014, October). OxyChem. Retrieved February 15, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Amine alkylation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink, Inc. Retrieved February 15, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Eurochlor. Retrieved February 15, 2026, from [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki. Retrieved February 15, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2005, August). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2017). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016, May 23). Eurochlor. Retrieved February 15, 2026, from [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube. Retrieved February 15, 2026, from [Link]

  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT. Retrieved February 15, 2026, from [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (n.d.). Lund University Research Portal. Retrieved February 15, 2026, from [Link]

  • Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved February 15, 2026, from [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019, May 31). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved February 15, 2026, from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). PMC. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Modulating Basicity in Mg–Al Oxides for Selective N-Alkylation of BIT with Improved Catalytic Performance. (2025, September 18). Precision Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]

  • Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. (2025, February 4). CCS Chemistry. Retrieved February 15, 2026, from [Link]

  • Reductive Amination. (n.d.). Myers Chem 115. Retrieved February 15, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. (2020, July 9). YouTube. Retrieved February 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (2016). Green Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

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  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Steric effects caused by N-alkylation of the tripodal chelator N,N′,N″-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane (tachpyr): structural and electronic properties of the Mn(ii), Co(ii), Ni(ii), Cu(ii). (n.d.). Dalton Transactions. Retrieved February 15, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for (2,4,5-Trichlorophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-245-TCM Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulties because (2,4,5-Trichlorophenyl)methanamine derivatives occupy a difficult physicochemical space. The core scaffold presents a "perfect storm" for solubility issues:

  • High Lipophilicity (LogP > 3.5): Three chlorine atoms add significant hydrophobicity (approx. +0.7 LogP per Cl), making the crystal lattice energy high and water interaction energetically unfavorable.[1]

  • Weak Basicity (pKa ~8.5–9.0): While the amine is ionizable, the electron-withdrawing nature of the trichloro-substitution lowers the pKa compared to benzylamine (~9.3). This means the compound requires a lower pH to fully ionize than typical amines.

  • The "Common Ion" Trap: If you are using an Hydrochloride (HCl) salt, you are likely seeing precipitation in saline or cell culture media due to the high chloride concentration driving the equilibrium back to the solid state.

This guide provides a modular approach to overcoming these barriers, moving from basic solvent handling to advanced salt engineering.[1]

Module 1: Solvent System Selection (The "Crash" Guide)

For preparation of Stock Solutions and Initial Dilutions.

The DMSO Paradox: Your derivative is likely soluble in 100% DMSO but precipitates immediately upon dilution into aqueous buffer (PBS/Media). This occurs because water molecules preferentially cluster around DMSO, leaving the lipophilic drug molecules to aggregate and crash out.[1][2]

Protocol: The "Step-Down" Dilution Method

Do not add buffer directly to your 100% DMSO stock. Use an intermediate co-solvent step.

  • Primary Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM in 10% DMSO/90% PEG-400).

  • Final Dilution: Slowly add the Intermediate Solution to your assay buffer with rapid vortexing.

Why this works: PEG-400 acts as a bridging solvent, reducing the interfacial tension between the hydrophobic drug and the aqueous bulk, preventing the rapid nucleation of crystals.

Visual Guide: Solvent Decision Tree

SolventSelection Start Start: Solid Compound Ionizable Is the Amine Free? Start->Ionizable SaltCheck Is it an HCl Salt? Ionizable->SaltCheck Yes (Salt Form) OrganicSolvent Dissolve in 100% DMSO Ionizable->OrganicSolvent No (Free Base) SwitchSalt Switch to Mesylate/Tosylate SaltCheck->SwitchSalt Yes (Precipitates in PBS) DirectAq Dissolve in Water/Saline SaltCheck->DirectAq No DilutionCheck Dilution > 1:1000? OrganicSolvent->DilutionCheck DirectBuffer Direct Spike into Buffer DilutionCheck->DirectBuffer Yes StepDown Use PEG400 Intermediate DilutionCheck->StepDown No (High Conc needed)

Caption: Decision logic for selecting the initial solvent system based on compound form and required concentration.

Module 2: Salt Engineering (Beyond HCl)

If the HCl salt is failing, it is likely due to high lattice energy or the common ion effect in high-chloride media (like DMEM or Saline).

The Solution: Bulky Counter-ions

Switching to a counter-ion with a lower lattice energy and no common ion effect in biological media is the most robust chemical fix.

Counter-ionRationale for (2,4,5-Trichlorophenyl)methanamineSolubility Prediction
Methanesulfonate (Mesylate) Breaks crystal packing efficiently; highly water-soluble anion.[1]High (Recommended)
p-Toluenesulfonate (Tosylate) Adds lipophilicity but disrupts lattice; good for intermediate LogP.Moderate-High
Gluconate/Lactate Hydroxyl groups on the anion aid solvation.Moderate
Hydrochloride (HCl) High lattice energy; "Common Ion Effect" risk in saline.Low (Avoid)
Protocol: In-Situ Salt Screening

You do not need to synthesize bulk salt to test this.

  • Dissolve Free Base in THF or Methanol.

  • Add 1.05 equivalents of the acid (Methanesulfonic acid, etc.).

  • Evaporate solvent to obtain the salt residue.

  • Test solubility of residue in water/PBS.

Expert Insight: For lipophilic bases, Mesylate salts often provide a 10-50x solubility increase over HCl salts because the organic tail of the mesylate interacts favorably with the lipophilic core of your drug while the sulfonate head interacts with water [1][6].

Module 3: Advanced Formulation (The "Spring & Parachute")

For biological assays where changing the salt is impossible, use the "Spring and Parachute" approach.

  • The Spring: A high-energy form (supersaturated DMSO stock) that dissolves rapidly.

  • The Parachute: An excipient (Cyclodextrin) that catches the molecule before it precipitates, maintaining it in solution.

Recommended Excipient: Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Unlike standard β-Cyclodextrin, SBE-β-CD is highly water-soluble and less toxic to cells.[1] The hydrophobic cavity encapsulates the trichlorophenyl ring, shielding it from water.

Protocol: Cyclodextrin Complexation
  • Prepare a 20% (w/v) SBE-β-CD solution in water or PBS.

  • Add your compound (from DMSO stock or solid) to this vehicle.

  • Shake/Vortex for 2-4 hours.

  • Filter (0.22 µm) if used for cell culture.

Why SBE-β-CD? Chlorinated aromatics have a high affinity for the cyclodextrin cavity. However, avoid using high concentrations of Phosphate buffer if using native


-CD, as phosphate ions can compete for the cavity, though this is less of an issue with SBE-derivatives [10].[1]
Visual Guide: The Spring & Parachute Mechanism

SpringParachute DMSO DMSO Stock (The Spring) Supersat Supersaturated State DMSO->Supersat Dilution Precip Precipitation (Crystal) Supersat->Precip No Excipient (Fast) Complex CD-Complex (The Parachute) Supersat->Complex Cyclodextrin Present Complex->Precip Slow Equilibrium

Caption: Cyclodextrins act as a "parachute," maintaining the drug in solution after the initial "spring" of dilution.[1]

Troubleshooting FAQ

Q: My compound precipitates when I add it to cell culture media (DMEM/RPMI). A: This is likely the Common Ion Effect . DMEM contains ~110 mM NaCl. If you are using an HCl salt, the high Cl- concentration forces your drug out of solution.[1]

  • Fix: Switch to a Mesylate salt or dilute into media containing 5-10% FBS (Fetal Bovine Serum). Albumin in serum acts as a natural carrier for lipophilic drugs [13].

Q: I see a "cloudy" suspension that clears up after heating, but returns upon cooling. A: You are creating a supersaturated solution.[1] Do not use heat to force solubility for biological assays; it will reprecipitate inside the assay plate or animal.

  • Fix: Use the Step-Down Dilution Method (Module 1) using PEG-400.

Q: Can I use pH adjustment to dissolve it? A: Only with caution. Since the pKa is likely ~8.5-9.0, you need a pH of ~6.5 or lower to ensure >99% ionization.[1] Most cell assays require pH 7.4.

  • Fix: If your assay tolerates it, buffer at pH 6.8 using MES buffer.[1] If pH 7.4 is mandatory, you must rely on Cyclodextrins (Module 3).[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • BenchChem. (2025). Addressing issues with DMSO precipitating out of solution. Technical Support Guide. Link

  • Elder, D. P., et al. (2010).[1] The utility of sulfonate salts in drug development.[5][4] Journal of Pharmaceutical Sciences. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (2,4,5-Trichlorophenyl)methanamine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activities of (2,4,5-Trichlorophenyl)methanamine analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to offer insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. By understanding the causal relationships between molecular structure and biological function, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Substituted Benzylamines

Benzylamine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal and anticancer properties.[1][2] The substitution pattern on the phenyl ring plays a critical role in determining the potency and selectivity of these molecules.[3] The (2,4,5-Trichlorophenyl)methanamine scaffold, with its distinct halogenation pattern, presents a unique starting point for the exploration of new therapeutic agents. This guide will compare analogs of this core structure, focusing on how modifications influence their antifungal and cytotoxic activities.

Comparative Analysis of Biological Activity

The biological activity of (2,4,5-Trichlorophenyl)methanamine analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the aminomethanamine moiety. This section will compare the antifungal and cytotoxic activities of representative analogs, drawing upon data from various studies.

Antifungal Activity

Benzylamine-type antimycotics have been a subject of interest for decades.[1] Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of benzylamine derivatives against various fungal pathogens.

Compound IDR-Group ModificationC. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
B1 2,4,5-Trichloro (core)Data Not AvailableData Not Available-
B2 4-Chloro>100>100[4]
B3 3-Benzyloxy6.2512.5[1]
B4 4-Benzyloxy12.525[1]
B5 Phenyl-substituted side chain<0.040.63[2]

Table 1: Comparative Antifungal Activity (MIC) of Benzylamine Analogs.

From the data, it is evident that the substitution pattern dramatically affects antifungal potency. While a simple 4-chloro substitution (Compound B2 ) results in poor activity, the introduction of a benzyloxy group (Compounds B3 and B4 ) significantly enhances it, particularly against Candida albicans.[1] Furthermore, extending the side chain with an additional phenyl ring (Compound B5 ) leads to a remarkable increase in potency, suggesting that extending the molecule to interact with additional binding sites on the target enzyme is a viable strategy for optimization.[2]

The following workflow illustrates the general process for determining the antifungal activity of novel compounds.

Caption: Workflow for Antifungal Susceptibility Testing.

Cytotoxic Activity

The cytotoxic potential of substituted phenyl derivatives has been explored against various cancer cell lines. The mechanism of action can vary, but often involves the induction of apoptosis.[5] The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of phenyl-substituted compounds against different cancer cell lines.

Compound IDSubstitution PatternMDA-MB-468 IC50 (µM)PC12 IC50 (µM)MCF7 IC50 (µM)Reference
C1 2,4,5-Trichloro (core)Data Not AvailableData Not AvailableData Not Available-
C2 4-Nitro (phenylacetamide)0.76 ± 0.09Not ReportedNot Reported[5]
C3 3-Chloro (phenylacetamide)Not Reported0.67 ± 0.12Not Reported[5]
C4 4-Nitro (thiazole)Not Reported10.8 ± 0.08 (SKNMC)>25[6]
C5 3,4-Dichloro (thiourea)Not Reported1.5 - 8.9 (PC3)Not Reported[7]

Table 2: Comparative Cytotoxic Activity (IC50) of Phenyl-Substituted Analogs.

The data indicates that the nature and position of electron-withdrawing groups are critical for cytotoxic activity. For instance, a para-nitro group on a phenylacetamide scaffold (Compound C2 ) shows strong activity against MDA-MB-468 cells.[5] A meta-chloro substitution (Compound C3 ) is highly effective against PC12 cells.[5] Interestingly, the core scaffold plays a significant role, as a para-nitro group on a thiazole ring (Compound C4 ) is less potent.[6] Thiourea derivatives with di-chloro substitutions (Compound C5 ) also exhibit high cytotoxicity against prostate cancer cells.[7]

The following diagram outlines the key steps in a typical MTT assay used to determine cytotoxicity.

sar_relationships cluster_modifications Structural Modifications cluster_activities Biological Activities Core (2,4,5-Trichlorophenyl)methanamine Core Structure Halogenation Halogen Pattern (Position & Number) Core->Halogenation EWG Electron-Withdrawing Groups (e.g., -NO2) Core->EWG SideChain Side Chain (Length & Flexibility) Core->SideChain Antifungal Antifungal Activity Halogenation->Antifungal Cytotoxic Cytotoxic Activity Halogenation->Cytotoxic EWG->Cytotoxic SideChain->Antifungal

Sources

A Researcher's Guide to the In Vitro Pharmacological Profiling of (2,4,5-Trichlorophenyl)methanamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro characterization of (2,4,5-trichlorophenyl)methanamine and its analogs. Given the structural motifs of this compound series—a substituted aromatic ring and a primary amine—a logical starting point for investigation is its potential interaction with key players in monoaminergic neurotransmission. This document outlines detailed protocols for assessing the affinity and potency of these compounds at monoamine transporters and their inhibitory potential against monoamine oxidase enzymes. The comparative data and methodologies presented herein are designed to equip researchers in drug discovery and pharmacology with the tools to conduct a robust preliminary assessment of this chemical scaffold.

Introduction: Rationale for a Focused In Vitro Strategy

The (2,4,5-trichlorophenyl)methanamine core structure, while not extensively characterized in publicly available literature, shares pharmacophoric features with known monoamine reuptake inhibitors and monoamine oxidase inhibitors. The phenylmethanamine scaffold is a privileged structure in neuroscience research, present in numerous psychoactive compounds. The trichloro-substitution pattern on the phenyl ring can significantly influence lipophilicity, metabolic stability, and target affinity.

Therefore, a primary hypothesis is that these compounds may modulate the activity of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—or the monoamine oxidase enzymes (MAO-A and MAO-B). These targets are of high therapeutic relevance for a range of neurological and psychiatric disorders.[1]

This guide provides a two-pronged in vitro approach to test this hypothesis:

  • Monoamine Transporter Interaction: A cell-based radiotracer uptake inhibition assay to determine the potency (IC50) of the test compounds at DAT, NET, and SERT.

  • Monoamine Oxidase Inhibition: An enzyme inhibition assay to determine the IC50 of the test compounds against MAO-A and MAO-B.

By comparing the activity of (2,4,5-trichlorophenyl)methanamine compounds to well-characterized inhibitors, researchers can generate a preliminary pharmacological profile, assess selectivity, and guide future structure-activity relationship (SAR) studies.

Comparative In Vitro Assays: Methodologies and Data Interpretation

Monoamine Transporter Uptake Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the uptake of a specific radiolabeled substrate into cells expressing a particular monoamine transporter.[2] A reduction in radiotracer accumulation in the presence of the test compound indicates an interaction with the transporter.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A HEK293 cells stably expressing hDAT, hNET, or hSERT B Plate cells in 96-well plates A->B C Allow cells to adhere overnight B->C D Wash cells with Krebs-HEPES buffer (KHB) C->D E Pre-incubate with test compound or reference inhibitor D->E F Add radiolabeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) E->F G Incubate for a defined period (e.g., 1-5 min) F->G H Stop uptake with ice-cold KHB G->H I Lyse cells H->I J Measure radioactivity via liquid scintillation counting I->J K Calculate % inhibition relative to controls J->K L Generate dose-response curve K->L M Determine IC50 value L->M G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Recombinant human MAO-A or MAO-B D Add MAO enzyme to 96-well plate A->D B MAO substrate (e.g., kynuramine) G Initiate reaction with MAO substrate B->G C Test compound & reference inhibitors (clorgyline, selegiline) E Add test compound or reference inhibitor C->E D->E F Pre-incubate E->F F->G H Incubate at 37°C G->H I Stop reaction H->I J Measure product formation (fluorescence/luminescence) I->J K Calculate % inhibition relative to controls J->K L Generate dose-response curve K->L M Determine IC50 value L->M

Sources

Performance Benchmarking of Phenylmethanamine Intermediates in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal intermediate is a critical decision that profoundly impacts reaction efficiency, yield, purity, and overall process economy. This guide provides an in-depth, objective comparison of the performance of pre-formed substituted phenylmethanamine intermediates, exemplified by (2,4,5-Trichlorophenyl)methanamine, against alternative in-situ amination strategies.

Drawing upon field-proven insights and established experimental data, we will dissect the nuances of these synthetic approaches, with a particular focus on the well-documented synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of synthetic pathways.

The Strategic Importance of the Phenylmethanamine Moiety

Substituted phenylmethanamine scaffolds are pivotal building blocks in the synthesis of a vast array of biologically active molecules. The amine functionality serves as a versatile handle for subsequent chemical transformations, including alkylation, acylation, and the formation of heterocyclic systems. The substitution pattern on the phenyl ring is crucial for modulating the pharmacological activity of the final compound.

(2,4,5-Trichlorophenyl)methanamine, with its specific halogenation pattern, represents a class of intermediates designed for direct incorporation into a target molecule. The central challenge in its application, and that of its analogues, is not merely its own synthesis, but its performance relative to other methods of introducing the desired amino group.

Comparative Analysis: The Case of Sertraline Synthesis

The industrial synthesis of sertraline serves as an exemplary case study for comparing different amination methodologies. A key intermediate in this process is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone). The critical transformation involves the introduction of a methylamino group to this tetralone core. We will compare two primary strategies for achieving this.

Method A: Traditional Imine Formation with a Dehydrating Agent (The "Classical" Approach)

This approach involves the reaction of sertraline tetralone with monomethylamine, facilitated by a strong dehydrating agent, typically a Lewis acid like titanium tetrachloride (TiCl₄), to form the N-methylimine intermediate. This imine is then subsequently reduced to yield racemic sertraline.

Method B: Direct Reductive Amination (The "Green" Approach)

A more modern and efficient approach, recognized with a Presidential Green Chemistry Challenge Award, streamlines the process.[1] In this method, the sertraline tetralone and monomethylamine are reacted in a suitable solvent, such as ethanol, without the need for a hazardous dehydrating agent. The resulting imine is then reduced in situ.[2]

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two methods, highlighting the significant advantages of the direct reductive amination approach.

Performance MetricMethod A: TiCl₄-Mediated Imine FormationMethod B: Direct Reductive Amination in EthanolRationale & Expert Commentary
Overall Yield LowerSignificantly Higher (doubled overall yield in the commercial process)[1]The direct reductive amination process is more efficient and generates fewer byproducts, leading to a substantial increase in the yield of the desired product.[2]
Process Safety High RiskLow RiskTitanium tetrachloride is a hazardous and moisture-sensitive reagent that produces corrosive HCl and solid titanium dioxide waste, posing significant handling and disposal challenges. The ethanol-based process eliminates this hazardous reagent entirely.[2]
Waste Generation HighSignificantly ReducedThe elimination of TiCl₄ dramatically reduces the generation of hazardous solid and liquid waste, aligning with the principles of green chemistry.[1]
Process Efficiency Multi-step, with isolation of intermediatesStreamlined single-step processThe "combined" process integrates imine formation and reduction into a single, telescoped step, reducing the number of unit operations, processing time, and energy consumption.[1][2]
Atom Economy PoorImprovedBy eliminating the stoichiometric use of a heavy metal reagent like TiCl₄, the atom economy of the direct reductive amination process is significantly enhanced.
Selectivity Lower cis/trans ratioHigher cis-selectivityThe choice of catalyst and reaction conditions in the direct reductive amination process can be optimized to favor the formation of the desired cis-isomer of sertraline.[2]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these processes, the following are detailed, step-by-step methodologies for the key amination and reduction steps in the synthesis of racemic cis-sertraline.

Protocol for TiCl₄-Mediated Imine Formation and Reduction (Method A)

This protocol is based on established, though now often superseded, synthetic routes.

Step 1: Imine Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of titanium tetrachloride (1.1 eq) in toluene via the dropping funnel.

  • Add a solution of monomethylamine (2.2 eq) in toluene, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium bicarbonate.

  • Filter the resulting slurry to remove titanium dioxide.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine.

Step 2: Reduction of the Imine

  • Dissolve the crude imine from Step 1 in a suitable solvent such as methanol or toluene.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic sertraline, which will require purification to separate the cis and trans isomers.

Protocol for Direct Reductive Amination (Method B)

This protocol is adapted from the greener, more efficient commercial process.[2]

  • To a pressure-rated vessel, add 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) and ethanol.

  • Cool the mixture to approximately -5 °C and add monomethylamine (excess, ~6-7 eq).

  • Seal the vessel and heat the mixture to around 100 °C for 12 hours. The imine product has low solubility in ethanol and will precipitate, driving the reaction equilibrium towards completion.

  • Cool the mixture to -15 °C and isolate the sertraline imine by filtration.

  • In a separate hydrogenation vessel, suspend the isolated imine and a palladium on calcium carbonate (Pd/CaCO₃) catalyst in ethanol.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter off the catalyst and the resulting solution contains racemic cis-sertraline, which can be carried forward for chiral resolution.

Visualizing the Synthetic Pathways

To further elucidate the discussed methodologies, the following diagrams outline the key transformations.

Sertraline Synthesis Overview Sertraline_Tetralone 4-(3,4-dichlorophenyl)-3,4- dihydro-1(2H)-naphthalenone Amine_Source Amine Source Sertraline_Tetralone->Amine_Source Amination Imine_Intermediate N-methylimine Amine_Source->Imine_Intermediate Racemic_Sertraline Racemic cis/trans-Sertraline Imine_Intermediate->Racemic_Sertraline Reduction Chiral_Resolution Chiral Resolution (e.g., with D-(-)-mandelic acid) Racemic_Sertraline->Chiral_Resolution Sertraline (1S,4S)-Sertraline Chiral_Resolution->Sertraline Amination Method Comparison cluster_0 Method A: TiCl4-Mediated cluster_1 Method B: Direct Reductive Amination Tetralone_A Sertraline Tetralone TiCl4 TiCl4 in Toluene Tetralone_A->TiCl4 MeNH2_A MeNH2 MeNH2_A->TiCl4 Imine_A Imine Intermediate TiCl4->Imine_A Waste_A TiO2 Waste + HCl TiCl4->Waste_A Reduction_A Racemic Sertraline Imine_A->Reduction_A NaBH4 Tetralone_B Sertraline Tetralone Ethanol Ethanol, Heat Tetralone_B->Ethanol MeNH2_B MeNH2 (excess) MeNH2_B->Ethanol Imine_B Imine Intermediate (precipitates) Ethanol->Imine_B Reduction_B Racemic Sertraline Imine_B->Reduction_B H2, Pd/CaCO3

Caption: A comparative workflow of the classical (Method A) versus the greener (Method B) amination step.

Conclusion and Future Outlook

The benchmarking of (2,4,5-Trichlorophenyl)methanamine and its analogues as intermediates reveals a critical lesson in modern synthetic strategy: the performance of an intermediate cannot be evaluated in isolation. While the direct use of a pre-formed aminating agent is a viable synthetic tool, the development of streamlined, in-situ methods like direct reductive amination often presents superior performance in terms of yield, safety, and environmental impact.

The case of sertraline synthesis compellingly demonstrates that a "greener" process can also be a more economically advantageous one. [1]The elimination of hazardous reagents, reduction of waste, and consolidation of process steps are not merely environmental aspirations but are key drivers of efficiency and cost-effectiveness in pharmaceutical manufacturing.

For researchers and drug development professionals, the key takeaway is the imperative to look beyond traditional, stepwise synthetic sequences and to embrace innovative, process-intensified methodologies. The future of intermediate selection will undoubtedly be guided by a holistic assessment that balances chemical reactivity with process safety, environmental stewardship, and economic viability.

References

  • A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, ACS Publications. [Link]

  • Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award. United States Environmental Protection Agency (EPA). [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, Royal Society of Chemistry. [Link]

  • Improved industrial synthesis of antidepressant sertraline. Organic Process Research & Development, Semantic Scholar. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Improved synthesis of sertraline hydrochloride. ResearchGate. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of (2,4,5-Trichlorophenyl)methanamine and Its Analogs for Monoamine Transporter Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and drug discovery, the reproducible synthesis of novel compounds is paramount. This guide provides an in-depth technical comparison of experimental results involving (2,4,5-Trichlorophenyl)methanamine, a potential monoamine transporter inhibitor. We will explore the nuances of its synthesis, analytical characterization, and compare it with relevant structural analogs. Our focus is to equip you with the knowledge to navigate the challenges of reproducibility in this chemical space, ensuring the integrity and validity of your research.

Introduction: The Significance of (2,4,5-Trichlorophenyl)methanamine and the Imperative of Reproducibility

(2,4,5-Trichlorophenyl)methanamine and its chlorinated analogs are of significant interest due to their structural similarities to known inhibitors of monoamine transporters (MATs), such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)[1][2]. These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders[1][3]. The specific substitution pattern of chlorine atoms on the phenyl ring can significantly influence the potency and selectivity of these compounds for different MATs[4].

However, the path from a promising chemical structure to a well-characterized research tool is fraught with challenges, chief among them being the reproducibility of experimental results. In organic synthesis, seemingly minor variations in reaction conditions, reagent purity, or work-up procedures can lead to significant differences in yield, purity, and even the identity of the final product[5][6]. This guide is designed to provide a framework for achieving reproducible outcomes in the synthesis and analysis of (2,4,5-Trichlorophenyl)methanamine and its congeners.

Synthetic Pathways to Substituted Benzylamines: A Comparative Overview

The synthesis of substituted benzylamines like (2,4,5-Trichlorophenyl)methanamine can be approached through several established methodologies. The two most common and reliable routes are the reductive amination of the corresponding benzaldehyde and the reduction of the corresponding benzonitrile. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Reductive Amination of 2,4,5-Trichlorobenzaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines[7][8]. It involves the reaction of a carbonyl compound (in this case, 2,4,5-trichlorobenzaldehyde) with an amine source (such as ammonia) to form an intermediate imine, which is then reduced to the target amine.

Experimental Protocol: Reductive Amination of 2,4,5-Trichlorobenzaldehyde

Materials:

  • 2,4,5-Trichlorobenzaldehyde

  • Ammonia (7N solution in methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[8]

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4,5-trichlorobenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde). Add a 7N solution of ammonia in methanol (2.0 eq) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.2 eq) in portions. Caution: Hydrogen gas is evolved. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the residue, add dichloromethane and a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2,4,5-Trichlorophenyl)methanamine.

Pathway B: Reduction of 2,4,5-Trichlorobenzonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose[6][9].

Experimental Protocol: Reduction of 2,4,5-Trichlorobenzonitrile

Materials:

  • 2,4,5-Trichlorobenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium hydroxide (2M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (15 mL per gram of nitrile) at 0 °C under a nitrogen atmosphere, add a solution of 2,4,5-trichlorobenzonitrile (1.0 eq) in anhydrous THF dropwise. Caution: Exothermic reaction and hydrogen gas evolution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used. A granular precipitate should form. Stir the mixture for 30 minutes.

  • Extraction: Filter the precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes. Extract the organic layer with 1M HCl. Separate the aqueous layer and basify it with 2M NaOH until pH > 12. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield (2,4,5-Trichlorophenyl)methanamine. Further purification can be achieved by distillation under reduced pressure or column chromatography if necessary.

Synthesis_Pathways cluster_reductive_amination Pathway A: Reductive Amination cluster_nitrile_reduction Pathway B: Nitrile Reduction Aldehyde 2,4,5-Trichlorobenzaldehyde Imine Intermediate Imine Product_A (2,4,5-Trichlorophenyl)methanamine Nitrile 2,4,5-Trichlorobenzonitrile Product_B (2,4,5-Trichlorophenyl)methanamine

Caption: A typical workflow for the purification and characterization of synthesized compounds.

Conclusion and Future Directions

The reproducible synthesis and rigorous characterization of (2,4,5-Trichlorophenyl)methanamine and its analogs are fundamental to advancing our understanding of their interactions with monoamine transporters. By carefully controlling the synthetic parameters outlined in this guide and employing a multi-technique analytical approach, researchers can ensure the quality and reliability of their experimental data.

Future work should focus on developing more efficient and greener synthetic methodologies, as well as conducting detailed structure-activity relationship studies to elucidate the precise molecular determinants of monoamine transporter inhibition by this class of compounds. Such efforts will undoubtedly contribute to the design of novel and more effective therapeutics for a range of neurological and psychiatric disorders.

References

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Shao, L., Wang, F., Malcolm, S. C., Ma, J., Hewitt, M. C., Campbell, U. C., Bush, L. R., Spicer, N. A., Engel, S. R., Saraswat, L. D., Hardy, L. W., Koch, P., Schreiber, R., Spear, K. L., & Varney, M. A. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & medicinal chemistry letters, 20(24), 7463–7467.
  • Nystrom, R. F., & Brown, W. G. (1948). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(10), 3738–3740.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. Retrieved from a relevant BenchChem technical document.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. Retrieved from a relevant BenchChem technical document.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
  • Roth, B. L., & Chuang, D. M. (1987). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Life sciences, 41(25), 2751–2758.
  • Masterson, D. S. (2015, September 2). Reproducibility In Organic Chemistry. James Ashenhurst's Master Organic Chemistry. Retrieved from [Link]

  • Paudel, Y. N., Shaikh, M. F., & Othman, I. (2021). A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. Molecular neurobiology, 58(12), 6433–6453.
  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from a relevant university resource on NMR spectroscopy.
  • Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.
  • Oregon State University. (n.d.). Tables For Organic Structure Analysis. Retrieved from a relevant university resource on NMR spectroscopy.
  • PrepChem.com. (n.d.). Synthesis of 2,4,5-TCP. Retrieved from [Link]

  • Wikipedia. (2024, November 29). Trichlorotoluene. Retrieved from [Link]

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  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride.
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  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide.
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Safety Operating Guide

Personal protective equipment for handling (2,4,5-Trichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

(2,4,5-Trichlorophenyl)methanamine (also known as 2,4,5-Trichlorobenzylamine) presents a dual-hazard profile characteristic of halogenated primary amines. While the amine functional group confers basicity and corrosivity targeting mucous membranes, the trichloro-phenyl ring significantly increases lipophilicity.

Why this matters: Unlike simple inorganic bases, this compound can penetrate the lipid bilayer of the skin more effectively, carrying the caustic amine moiety into deeper tissue layers. Standard "splash protection" is insufficient; permeation resistance is the priority.

Hazard ClassRisk DescriptionCritical Control
Skin Corrosion/Irritation High potential for chemical burns and dermatitis.[1] Lipophilic nature aids absorption.Double-gloving (Nitrile/Laminate)
Serious Eye Damage Basic amines can cause rapid corneal opacification and permanent damage.Indirect-vent Goggles (No safety glasses)
Respiratory STOT Inhalation of dust or vapor causes severe upper respiratory tract irritation.Certified Fume Hood (Face velocity >100 fpm)

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[2]

Hand Protection Strategy

Rationale: Chlorinated aromatics can swell standard latex; amines can permeate thin nitrile.

TaskPrimary Layer (Inner)Secondary Layer (Outer)Max Wear Time
General Handling (Weighing solids)Nitrile (4 mil) Tactile sensitivity.Nitrile (5-8 mil) Extended cuff (300mm) to cover lab coat wrist.120 Minutes
Solution Prep / Synthesis (Solvents involved)Laminate (Silver Shield) Chemical permeation barrier.Nitrile (Heavy Duty) Mechanical protection for the laminate liner.240 Minutes
Spill Cleanup Butyl Rubber High resistance to aromatics.Nitrile Disposable outer layer for gross contamination.Single Use
Eye & Body Protection[1][2][3][4][5][6][7][8]
  • Eyes: Indirect-Vent Chemical Splash Goggles (ANSI Z87.1 D3 rating).

    • Prohibited: Standard safety glasses. Vapors from amines can bypass side-shields and irritate the ocular surface.

  • Face: 8-inch Polycarbonate Face Shield . Required when handling liquid volumes >50 mL or during vigorous stirring/heating.

  • Body: Chemical-Resistant Lab Coat (Polypropylene/PE laminate preferred over standard cotton).

    • Footwear: Closed-toe, non-perforated leather or rubber shoes.

Operational Workflow: Step-by-Step

This protocol treats the handling process as a closed loop to prevent cross-contamination.

Phase 1: Engineering Control Verification
  • Airflow Check: Verify fume hood face velocity is between 0.5 – 0.6 m/s (100–120 fpm) .

  • Clearance: Remove unnecessary equipment from the hood to minimize turbulence.

  • Staging: Place a disposable absorbent pad (benchkote) in the working area to capture micro-spills.

Phase 2: Handling Protocol
  • Weighing (Solid):

    • Use a static-free spatula . Chlorinated amines can be sticky or electrostatic.

    • Weigh inside the hood if possible. If using a balance outside, transfer the solid into a tared vial inside the hood, cap tightly, and then weigh.

  • Solubilization:

    • Add solvent slowly.

    • Caution: Exothermic reaction is possible if neutralizing with acid. Cool the vessel on ice if generating the hydrochloride salt.

  • Reaction Monitoring:

    • Keep the sash at the lowest possible working height (approx. 18 inches).

    • Do not put your head inside the plane of the hood.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean all tools (spatulas, vial exteriors) with a paper towel dampened with dilute acetic acid (5%) followed by ethanol. This neutralizes the amine residue.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the critical decision points and safety barriers in the handling workflow.

SafetyProtocol Start Start: Risk Assessment CheckHood Verify Fume Hood (>100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Handling Handle Chemical (Over Absorbent Pad) PPE->Handling Decon Decon Tools: 5% Acetic Acid Wipe Handling->Decon Waste Disposal: Halogenated Waste Decon->Waste Waste->Start Next Batch

Caption: Operational workflow emphasizing the "Decon" step using acetic acid to neutralize amine residues before disposal.

Emergency Response & Disposal

Spill Management
  • Minor Spill (<5g/mL):

    • Alert nearby personnel.[3]

    • Cover with vermiculite or a commercial amine-neutralizing spill kit .

    • Do not use paper towels alone (surface area evaporation).

    • Collect into a sealed bag labeled "Hazardous Waste: Chlorinated Amine."

  • Skin Exposure:

    • Immediate Drench: Flush area with water for 15 minutes.[1][2][4][3][5]

    • Do not use vinegar on skin burns (exothermic neutralization can worsen tissue damage); use copious water only.

    • Seek medical attention.[1][2][4][6][7][8][3][5][9][10][11][12]

Waste Disposal Stream

Due to the chlorine atoms, this compound must be segregated strictly.

  • Category: Halogenated Organic Waste .

  • Incompatibility: Do NOT mix with oxidizing acids (Nitric/Perchloric) or non-halogenated waste streams (cost implication for disposal).

  • Labeling: Must clearly state "(2,4,5-Trichlorophenyl)methanamine" and "Corrosive/Toxic."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76043, (2,4,5-Trichlorophenyl)methanamine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Halogenated Benzylamines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.